5-(2,4-dichlorobenzyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-4,6-pyrimidinediamine
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Description
5-(2,4-dichlorobenzyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-4,6-pyrimidinediamine is a useful research compound. Its molecular formula is C14H13Cl2N7 and its molecular weight is 350.21. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Chemistry
5-(2,4-Dichlorobenzyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-4,6-pyrimidinediamine is a compound that can be involved in the synthesis of novel heterocyclic systems. For instance, derivatives of triazolo[4,5-d]pyrimidine, a closely related structure, have been synthesized, showcasing the potential for creating new compounds with varied biological activities (Mozafari et al., 2016). These synthetic routes often involve the initial substitution of certain functional groups followed by nucleophilic substitution and cyclization reactions, demonstrating the compound's utility in heterocyclic chemistry.
Antiviral and Antiinflammatory Applications
Compounds with structural similarities to this compound have shown potential in medicinal chemistry, particularly in the development of antiviral and antiinflammatory agents. For example, triazolo[1,5-c]pyrimidines have been identified as mediator release inhibitors, hinting at their possible use in treating conditions like asthma (Medwid et al., 1990). This suggests that derivatives of the compound might also possess significant biological activities.
Material Science and Catalysis
The compound's derivatives could find applications in material science and catalysis. For example, structures incorporating triazolopyrimidine units have been studied for their potential in creating new materials with desirable properties, such as enhanced stability and reactivity (Tang et al., 2014). These materials could be useful in various applications, ranging from the development of new catalysts to the creation of advanced polymers and coatings.
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methyl]-2-(1,2,4-triazol-1-ylmethyl)pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N7/c15-9-2-1-8(11(16)4-9)3-10-13(17)21-12(22-14(10)18)5-23-7-19-6-20-23/h1-2,4,6-7H,3,5H2,(H4,17,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMDZTODGKNLEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=C(N=C(N=C2N)CN3C=NC=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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